molecular formula C16H24N2O3S B11335023 N,N-dimethyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N,N-dimethyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11335023
M. Wt: 324.4 g/mol
InChI Key: NQURHGCMTVIDPD-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.

    Substitution with the Methylphenyl Moiety: The final step involves the substitution reaction where the methylphenyl group is attached to the sulfonylated piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium azide, thiols, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, thiols derivatives.

Scientific Research Applications

N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: can be compared with similar compounds such as:

    N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar in structure but with variations in the substituents on the piperidine ring.

    N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Differing in the position of the methylphenyl group.

    N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Variations in the sulfonyl group, such as different alkyl or aryl groups.

These comparisons highlight the uniqueness of N,N-DIMETHYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N,N-dimethyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H24N2O3S/c1-13-6-4-5-7-15(13)12-22(20,21)18-10-8-14(9-11-18)16(19)17(2)3/h4-7,14H,8-12H2,1-3H3

InChI Key

NQURHGCMTVIDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N(C)C

Origin of Product

United States

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